molecular formula C7H14ClNO2 B2710992 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride CAS No. 2416231-25-7

4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride

Cat. No.: B2710992
CAS No.: 2416231-25-7
M. Wt: 179.64
InChI Key: JIZYKBTUTOKBSL-UHFFFAOYSA-N
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Description

Historical Development of Oxabicyclic Systems

The exploration of oxabicyclic systems emerged from the broader field of heterocyclic chemistry, which gained prominence in the mid-20th century with the discovery of nucleic acids and alkaloids. Early work focused on monocyclic oxygen-containing rings like furans and pyrans, but limitations in stability and synthetic accessibility spurred interest in bicyclic analogs. The 1980s saw breakthroughs in cycloaddition techniques, enabling the synthesis of strained oxabicyclo[m.n.p] systems. For instance, the Diels–Alder reaction facilitated the creation of 7-oxabicyclo[2.2.2]octenes, which became model systems for studying stereoelectronic effects. By the 2010s, medicinal chemists recognized oxabicyclic scaffolds as viable isosteres for aromatic rings, leading to targeted designs such as 3-oxabicyclo[3.1.1]heptanes for meta-substituted benzene replacement.

Significance of 2-Oxabicyclo[3.1.1]heptane Scaffold in Research

The 2-oxabicyclo[3.1.1]heptane scaffold distinguishes itself through its geometric and electronic properties. With bond angles approximating 120° at the oxygen bridgehead, it mimics meta-substituted benzene rings while offering superior saturation and reduced planar rigidity. This scaffold’s synthetic accessibility via acid-mediated isomerization of spirocyclic precursors, as demonstrated by Morvan et al., has enabled its integration into drug candidates like sonidegib derivatives. The incorporation of an oxygen atom enhances hydrogen-bonding capacity, improving solubility and metabolic stability compared to carbocyclic analogs. Recent studies highlight its utility in overcoming pharmacokinetic challenges, such as blood-brain barrier penetration, by reducing P-glycoprotein recognition.

Comparative Position within Bicyclic Heterocyclic Compounds

The 2-oxabicyclo[3.1.1]heptane system occupies a unique niche among bicyclic heterocycles. Table 1 contrasts its attributes with related frameworks:

Bicyclic System Heteroatom Position Key Applications Synthetic Accessibility
2-Oxabicyclo[3.1.1]heptane Bridgehead oxygen Drug isosterism, solubility enhancement Moderate (via spirocycle isomerization)
2-Oxabicyclo[2.2.2]octane Bridgehead oxygen Bioisosteric replacement of para-substituted benzene High (organocatalytic methods)
2-Azabicyclo[3.1.1]heptane Bridgehead nitrogen Protonation-dependent activity modulation Low (multi-step synthesis)

This scaffold’s compact size (molecular volume ≈ 110 ų) and sp³ hybridization make it ideal for conformational restriction in drug design, outperforming larger systems like oxabicyclo[2.2.2]octanes in target selectivity.

Research Evolution of Aminomethyl-Substituted Bicyclic Systems

Aminomethyl functionalization of bicyclic scaffolds has revolutionized their applicability in medicinal chemistry. Early efforts focused on simple amines, but the introduction of the aminomethyl group—as seen in 4-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol hydrochloride—enabled dual functionality: hydrogen bonding via the hydroxyl group and ionic interactions through the protonated amine. Synthesis typically involves reductive amination of ketone precursors followed by hydrochloric acid salt formation, achieving yields >75% under optimized conditions. This modification has been critical in developing CNS-active agents, where the hydrochloride salt improves crystallinity and bioavailability compared to free-base counterparts. Recent advancements include enzymatic resolution techniques to access enantiopure forms, addressing stereochemical complexities inherent to bicyclic systems.

Properties

IUPAC Name

4-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-3-7(9)4-10-6-1-5(7)2-6;/h5-6,9H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFRQKDZOWOEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1OCC2(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride typically involves a series of organic reactions starting from readily available precursors. One common method involves the cycloaddition reaction, where a suitable diene and dienophile react to form the bicyclic structure. The aminomethyl group can be introduced through subsequent functionalization steps, such as reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce a primary amine.

Scientific Research Applications

Synthetic Applications

4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol; hydrochloride serves as a valuable building block in organic synthesis. Its bicyclic structure allows for the formation of complex molecules through various chemical reactions, including:

  • Diels-Alder Reactions : Utilized to synthesize more complex bicyclic compounds.
  • Nucleophilic Substitution : Enables the introduction of functional groups, enhancing the compound's reactivity and utility in further synthesis.

Biological Applications

Research indicates that derivatives of 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol; hydrochloride exhibit promising biological activities:

  • Antimicrobial Properties : Several studies have explored its efficacy against various bacterial strains, indicating potential use in developing new antibiotics.

    Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Preliminary research suggests that certain derivatives may inhibit cancer cell proliferation, making them candidates for further pharmacological studies.

Pharmaceutical Applications

The compound is being investigated as a potential intermediate in drug synthesis due to its ability to undergo various chemical transformations:

  • Pharmaceutical Intermediates : It can be utilized in synthesizing compounds with therapeutic properties, particularly in developing central nervous system agents.

Case Study Insights

A recent investigation into the synthesis of novel analgesics highlighted the use of 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol; hydrochloride as a precursor for creating analgesic compounds with improved efficacy and reduced side effects .

Industrial Applications

In addition to its laboratory applications, this compound is being explored for its potential use in the development of new materials and polymers:

  • Material Science : The unique structural properties allow it to participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions, while the bicyclic structure provides rigidity and specificity in binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclo[3.1.1]heptane system distinguishes the target compound from analogs with different ring sizes and substituent arrangements. Key comparisons include:

Bicyclo[2.2.2]octane Derivatives
  • The methanol substituent may alter hydrogen-bonding capacity relative to the hydroxyl group in the target compound .
Bicyclo[2.2.1]heptane Derivatives
  • [1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol hydrochloride (CAS 1164474-12-7): Key Differences: The [2.2.1]heptane framework introduces a smaller, more strained ring system, which could affect conformational stability and interaction with biological targets .
Bicyclo[2.1.1]hexane Derivatives

Functional Group Modifications

Carboxylic Acid Derivatives
  • 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride (CID 155977907): Molecular Formula: C₈H₁₃NO₃ Key Differences: The carboxylic acid group (pKa ~2.5) introduces stronger acidity compared to the hydroxyl group (pKa ~10–12) in the target compound. This affects ionization state and solubility under physiological conditions .
Adamantane-Based Analogs
  • trans-4-Aminoadamantan-1-ol hydrochloride (CAS 62075-23-4): Key Differences: The adamantane framework provides extreme rigidity and high lipid solubility, often exploited in antiviral and CNS-targeting drugs. This contrasts with the moderate rigidity of the [3.1.1]heptane system .

Data Table: Structural and Molecular Comparisons

Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol hydrochloride [3.1.1]heptane C₇H₁₄ClNO₂* 191.65 -OH, -CH₂NH₂·HCl Moderate rigidity, balanced hydrophilicity
1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride [2.2.2]octane C₉H₁₈ClNO₂ 207.7 -CH₂OH, -CH₂NH₂·HCl Larger ring, higher steric bulk
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride [2.1.1]hexane C₈H₁₄ClNO₃ 207.7 -COOEt, -NH₂·HCl Increased lipophilicity
trans-4-Aminoadamantan-1-ol hydrochloride Adamantane C₁₀H₁₈ClNO 203.7 -OH, -NH₂·HCl Extreme rigidity, high lipid solubility

Research Implications and Limitations

  • Synthesis Challenges : highlights acid hydrolysis as a common method for synthesizing similar hydrochlorides, but the bicyclo[3.1.1] system may require specialized conditions for ring closure and stereochemical control.
  • Knowledge Gaps: Limited data on melting points, solubility, and biological activity hinder direct functional comparisons. Further experimental studies are needed to validate hypotheses.

Biological Activity

4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride, a bicyclic compound, has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The compound's molecular formula is C7H14ClNO2C_7H_{14}ClNO_2, with a molecular weight of 179.64 g/mol. Its structure features a bicyclic framework that is essential for its biological interactions.

PropertyValue
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
CAS Number 2416231-25-7

Synthesis

The synthesis of this compound typically involves cycloaddition reactions, followed by functionalization steps such as reductive amination to introduce the aminomethyl group. Industrial production may utilize optimized conditions to enhance yield and purity, including specific catalysts and solvents .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the bicyclic structure contributes to specificity in binding .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor in several biochemical pathways. For instance, it has been studied for its potential inhibitory effects on specific kinases and proteases, which are crucial in cellular signaling and metabolism .

Antimicrobial Properties

Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antibiotics .

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that the compound inhibited the activity of a specific serine protease by binding to the active site, thereby preventing substrate access. This interaction was characterized using kinetic assays and molecular docking simulations .
  • Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of synthesized derivatives of the compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Applications in Research

The unique properties of this compound make it valuable in various research applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Studies : Investigating enzyme interactions and receptor binding mechanisms.
  • Material Science : Development of specialty chemicals with tailored properties for industrial applications .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride?

Methodological Answer:

  • Synthesis : Start with bicyclic ketone precursors, such as 2-oxabicyclo[3.1.1]heptan-4-one, and perform reductive amination using aminomethylating agents (e.g., NH₃/NaBH₃CN or NH₂CH₂OH). Post-synthesis, isolate the hydrochloride salt via acid-base extraction with HCl .
  • Characterization :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclic framework and protonation state of the aminomethyl group. Pay attention to downfield shifts (δ 7–9 ppm) indicative of HCl salt formation .
    • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with Cl⁻ counterions .
    • HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to assess purity (>95%) .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of HCl vapors .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or strong oxidizers (e.g., KMnO₄, H₂O₂) to prevent decomposition .
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hrs). Monitor via HPLC for decomposition products like bicyclic ketones or free amine. Optimal stability is observed at pH 4–6 due to protonation of the amine group .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C). Store below 25°C to prevent cycloreversion or HCl loss .

Advanced: What analytical challenges arise in resolving stereoisomers or tautomers of this compound?

Methodological Answer:

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. For tautomers (e.g., enol-keto forms), employ 1H^1H-NMR in DMSO-d₆ to detect equilibrium shifts .
  • Dynamic NMR Studies : Conduct variable-temperature 1H^1H-NMR (e.g., −50°C to 50°C) to observe coalescence of signals, confirming tautomeric interconversion .

Advanced: How can impurity profiles be rigorously validated for regulatory compliance?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂). Use LC-MS/MS to identify impurities (e.g., oxidized bicyclic byproducts) .
  • Reference Standards : Cross-validate impurities against pharmacopeial standards (USP/EP) using quantitative NMR (qNMR) or spiking experiments .
  • Limit Tests : Apply ICP-MS for heavy metals (e.g., Pb, As) and ion chromatography for sulfate residues, ensuring compliance with ICH Q3D guidelines .

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